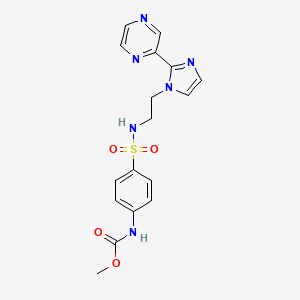

methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Enzyme Inhibition

Compounds with specific chemical functionalities have been explored for their ability to act as inhibitors of Cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Selective chemical inhibitors are used to understand the metabolism of drugs and predict drug-drug interactions. For instance, studies on inhibitors with specificity towards various CYP isoforms have been conducted to delineate their role in hepatic drug metabolism, highlighting the importance of chemical specificity for therapeutic applications (Khojasteh et al., 2011).

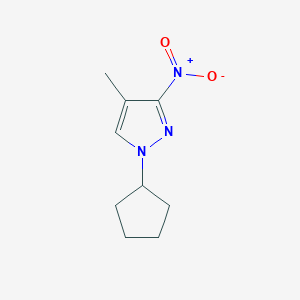

Heterocyclic Chemistry in Drug Synthesis

The synthesis and reactivity of heterocyclic compounds, like pyrazoles and imidazoles, have been extensively explored for developing new pharmaceuticals. These compounds serve as building blocks for a variety of heterocyclic structures, utilized in drug development for their diverse biological activities. Recent progress in the chemistry of these compounds has been reviewed, indicating their significant role in synthesizing various classes of heterocyclic compounds and dyes, demonstrating the versatility and importance of such structures in medicinal chemistry (Gomaa & Ali, 2020).

Antitumor Activity of Temozolomide

Temozolomide, a compound within the imidazotetrazine class, has shown good antitumor activity, particularly in treating pediatric brain tumors. Its ability to cross the blood-brain barrier and its stability in the gastric environment exemplify the therapeutic potential of structurally complex molecules in oncology. The review of temozolomide's use in cancer patients underscores the continuous need for novel compounds with effective mechanisms of action against various cancers (Barone et al., 2006).

N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have been highlighted for their importance in organic syntheses, catalysis, and drug applications. These compounds exhibit functionalities vital for developing anticancer, antibacterial, and anti-inflammatory drugs, showcasing the broad applicability of heterocyclic compounds in therapeutic development (Li et al., 2019).

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, characterized by the sulfamoyl functional group, have been reviewed for their significance as bacteriostatic antibiotics and their application in treating various conditions such as cancer, glaucoma, and inflammation. This review highlights the ongoing relevance and potential of sulfonamide inhibitors in developing new therapeutic agents (Gulcin & Taslimi, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl N-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-27-17(24)22-13-2-4-14(5-3-13)28(25,26)21-9-11-23-10-8-20-16(23)15-12-18-6-7-19-15/h2-8,10,12,21H,9,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZIUDILOAGCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)

![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)

![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)